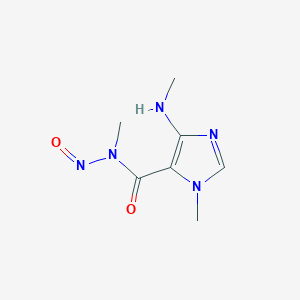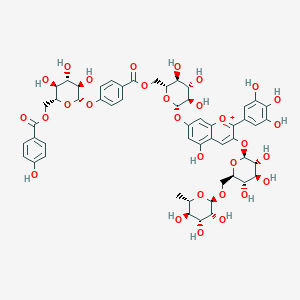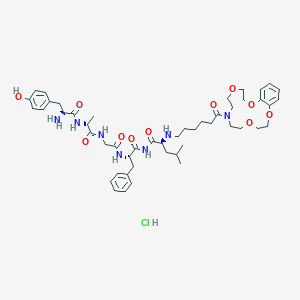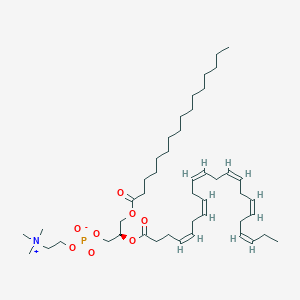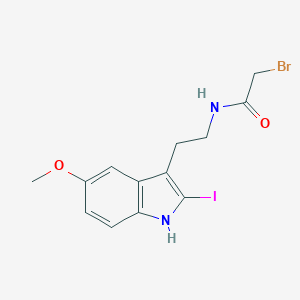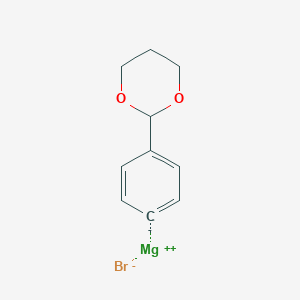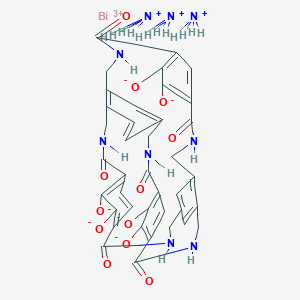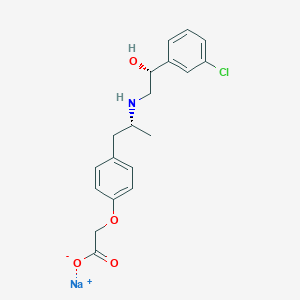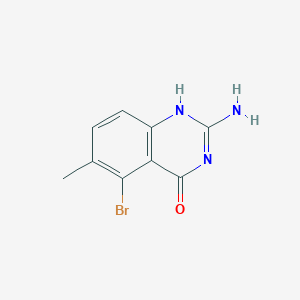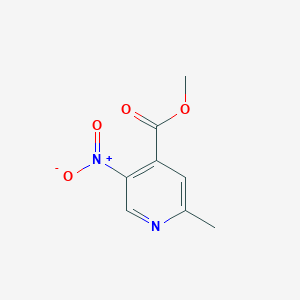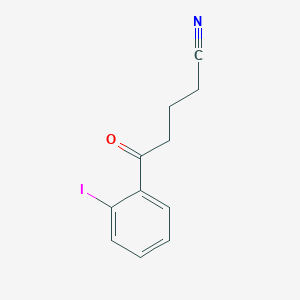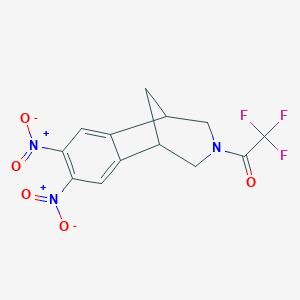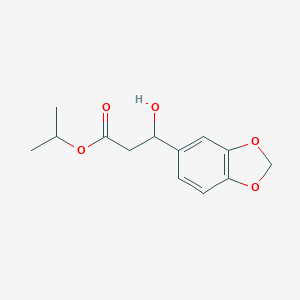
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester, commonly known as Safrole, is an organic compound with the chemical formula C10H10O3. It is an aromatic ether that is widely used in the synthesis of various drugs and perfumes. Safrole is a colorless to pale yellow liquid with a sweet, spicy odor and is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The exact mechanism of action of Safrole is not fully understood. However, it is believed to act through various pathways such as the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Safrole has been shown to have various biochemical and physiological effects on the body. It has been found to have analgesic, anti-inflammatory, and antioxidant properties. It can also modulate various neurotransmitter systems and can affect the levels of various hormones in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Safrole has several advantages and limitations for use in laboratory experiments. Its potent biological activity and low toxicity make it an ideal candidate for studying various biological and pharmacological processes. However, its low solubility in water and high reactivity with various chemicals can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on Safrole. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the investigation of its potential as a natural insecticide. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Safrole can be synthesized from various natural sources such as sassafras oil, camphor oil, and cinnamon oil. The most common method of synthesis involves the oxidation of isosafrole with a strong oxidizing agent such as potassium permanganate or sodium dichromate. The resulting product is then converted into the desired ester using a suitable alcohol and acid catalyst.
Aplicaciones Científicas De Investigación
Safrole has been extensively studied for its various biological and pharmacological properties. It has been shown to possess potent antimicrobial, anti-inflammatory, and anticancer activities. It has also been found to have neuroprotective effects and can act as a natural insecticide.
Propiedades
Número CAS |
143284-60-0 |
|---|---|
Nombre del producto |
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester |
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
propan-2-yl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H16O5/c1-8(2)18-13(15)6-10(14)9-3-4-11-12(5-9)17-7-16-11/h3-5,8,10,14H,6-7H2,1-2H3 |
Clave InChI |
KFUDUONFRWVJHK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
SMILES canónico |
CC(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Sinónimos |
1,3-BENZODIOXOLE-5-PROPANOIC ACID, B-HYDROXY-, 1-METHYLETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
